molecular formula C10H15BrN2 B13196548 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline

4-Bromo-3-([ethyl(methyl)amino]methyl)aniline

Cat. No.: B13196548
M. Wt: 243.14 g/mol
InChI Key: XZYFRTMAJKVPGY-UHFFFAOYSA-N
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Description

4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is a substituted aniline derivative featuring a bromine atom at the para position, an ethyl(methyl)amino-methyl group at the meta position, and a primary amine at the para position. This compound is structurally significant due to its tertiary amine moiety, which influences its electronic and steric properties.

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

4-bromo-3-[[ethyl(methyl)amino]methyl]aniline

InChI

InChI=1S/C10H15BrN2/c1-3-13(2)7-8-6-9(12)4-5-10(8)11/h4-6H,3,7,12H2,1-2H3

InChI Key

XZYFRTMAJKVPGY-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=C(C=CC(=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-nitrotoluene to yield 4-bromo-3-nitrotoluene. This intermediate is then subjected to a radical benzylic bromination reaction to produce 4-bromo-3-nitro-1-bromomethylbenzene . Subsequent reduction of the nitro group to an amine, followed by substitution with ethyl(methyl)amine, yields the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-([ethyl(methyl)amino]methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-Bromo-3-([ethyl(methyl)amino]methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Bromo-4-[(dimethylamino)methyl]aniline (C₉H₁₃BrN₂; MW: 229.12 g/mol)
  • Key Differences: Replaces the ethyl(methyl)amino group with a dimethylamino group.
  • This compound is used in coordination chemistry and as a ligand precursor .
4-Bromo-3-(1,3-dioxolan-2-yl)-N,N-diethylaniline
  • Key Differences: Contains a diethylamino group and a dioxolane ring.
  • Synthetic Pathway : Synthesized via alkylation of 4-bromo-3-(1,3-dioxolan-2-yl)aniline with iodoethane under basic conditions (77% yield). The dioxolane group serves as a protecting group for carbonyl functionalities .
4-Bromo-3-methylaniline (C₇H₈BrN; MW: 186.05 g/mol)
  • Key Differences: Lacks the amino-methyl group, substituted instead with a methyl group.
  • Physicochemical Properties : Melting point (80–82°C), boiling point (240°C), and density (1.038 g/cm³). Simpler structure enhances crystallinity but reduces functional versatility .
4-Bromo-3-(trifluoromethyl)aniline (C₇H₅BrF₃N; MW: 240.02 g/mol)
  • Key Differences: Replaces the amino-methyl group with a trifluoromethyl (CF₃) group.
  • Properties : Lower melting point (47–49°C) due to CF₃’s electron-withdrawing effect. Used in fluorinated drug intermediates .

Biological Activity

4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline can be represented as follows:

C12H16BrN2\text{C}_{12}\text{H}_{16}\text{Br}\text{N}_2

1. Anti-Cancer Activity

Research indicates that derivatives of brominated anilines exhibit significant anti-cancer properties. For instance, compounds similar to 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline have shown efficacy against various cancer cell lines.

  • Study Findings : A study evaluated the cytotoxic effects of several aniline derivatives on MCF-7 (breast cancer) cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM for related structures .

2. Anti-Inflammatory Activity

Compounds derived from brominated anilines have also been reported to possess anti-inflammatory properties.

  • Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, derivatives showed COX-2 inhibition rates exceeding 85% at concentrations around 10 µM .

3. Antimicrobial Activity

The antimicrobial potential of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline has been explored in various studies.

  • Case Study : A derivative exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 mg/mL . This suggests that modifications to the aniline structure can enhance antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline.

Substituent Position Effect on Activity Comments
4-positionElectron-withdrawing groups enhance potencyEssential for maintaining activity
3-positionElectron-donating groups improve activityBeneficial for interaction with biological targets
Aniline nitrogenAlkyl substitutions affect solubility and potencyModifications can lead to increased bioavailability

In Vitro Studies

In vitro studies have shown varying degrees of metabolic stability and potency for compounds related to 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline. For example:

  • Metabolic Stability : One study reported a clearance rate of approximately 48 µL/min/mg in human liver microsomes, indicating moderate stability which is crucial for therapeutic applications .

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